![molecular formula C16H17NO3 B2646900 (E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide CAS No. 1351663-95-0](/img/structure/B2646900.png)
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Novel Chemical Compound for SARS Coronavirus Helicase Inhibition
A study identified a novel chemical compound structurally related to the query, showing significant suppression of enzymatic activities of SARS coronavirus helicase. This compound exhibited inhibitory effects with no significant cytotoxicity, suggesting potential development as an inhibitor against SARS coronavirus (Lee et al., 2017).
Mitigating Acrylamide and Furan in Food
Research on acrylamide and furanic compounds, such as furan, highlights their toxicity and potential carcinogenic nature. Various strategies to mitigate these compounds in food have been explored, emphasizing the importance of reducing consumer intake of these harmful substances (Anese et al., 2013).
Enantioselective Ene-Reduction by Fungi
A study explored the synthesis of a related compound under microwave radiation and its enantioselective ene-reduction by marine and terrestrial-derived fungi. This work demonstrates the potential of fungi in organic synthesis, providing a green chemistry approach to obtaining enantiomerically enriched compounds (Jimenez et al., 2019).
Polyacrylamide Substrate Functionalization
Research validated and optimized a method to activate polyacrylamide substrates for protein patterning. This work contributes to cell mechanobiology by providing a system with precise control over the factors influencing cell behavior (Poellmann & Wagoner Johnson, 2013).
Synthesis of Hydroxy and Dihydroxy Derivatives
The Diels–Alder adduct of a structurally similar acrylate and furan serves as a template for synthesizing mono and dihydroxylated derivatives, highlighting the versatility of this compound in organic synthesis (Masesane & Steel, 2004).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHVCWCEGSFDRU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)acrylamide |
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